molecular formula C6H8N2O2 B1361590 4,5-Dimethylpyridazine-3,6-diol CAS No. 5754-17-6

4,5-Dimethylpyridazine-3,6-diol

Cat. No. B1361590
CAS RN: 5754-17-6
M. Wt: 140.14 g/mol
InChI Key: QLFHLLQTPRTMLL-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridazine-3,6-diol is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4,5-Dimethylpyridazine-3,6-diol involves the reaction of hydrazine hydrochloride with dimethyl maleic anhydride. The mixture is stirred at reflux for 16 hours. After cooling to room temperature, the precipitate is filtered, washed with water, and dried at 40°C under vacuum .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylpyridazine-3,6-diol is represented by the InChI code: 1S/C6H8N2O2/c1-3-4(2)6(10)8-7-5(3)9/h1-2H3,(H,7,9)(H,8,10) .


Physical And Chemical Properties Analysis

4,5-Dimethylpyridazine-3,6-diol is a white to off-white powder or crystals . It has a boiling point of 422.4°C at 760 mmHg . It is soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-assisted Synthesis : The compound's derivatives, such as 3,6-di(pyridin-2-yl)pyridazines, are noted for their metal-coordinating abilities. They can self-assemble into gridlike metal complexes with ions like copper(I) or silver(I). The synthesis of these derivatives is enhanced under microwave conditions, significantly reducing the reaction time (Hoogenboom, Moore, & Schubert, 2006).

  • Antioxidant and Anti-inflammatory Activity : Novel pyrimidine and its triazole fused derivatives, which include 4,5-dimethylpyridazine-3,6-diol derivatives, have been studied for their antioxidant and anti-inflammatory properties. Some of these derivatives show potent activity in these areas (Bhalgat, Ali, Ramesh, & Ramu, 2014).

  • Synthesis of 3,6-dimethylpyridazine : A method for synthesizing 3,6-dimethylpyridazine, a key component in the structure of 4,5-dimethylpyridazine-3,6-diol, has been developed, proving essential due to its unavailability in domestic markets. This synthesis involves cyclization and dehydrogenation reactions (Xin Bing-wei, 2007).

  • Antiprotozoal Activity : Derivatives of 4,5-dimethylpyridazine-3,6-diol, specifically those carrying polyfluoro substituents, were synthesized using a microwave-assisted method. These derivatives were tested for antibacterial, antiviral, and antiprotozoal activities (Kamiński, Moo-Puc, Cedillo-Rivera, & Kazimierczuk, 2006).

  • Antimicrobial Agents : Certain pyridazine derivatives, including those of 4,5-dimethylpyridazine-3,6-diol, have been synthesized as potential antimicrobial agents. The synthesis involved the creation of compounds with sulfonamido moieties which showed promising antimicrobial activity (Al-Kamali & Al-Hazmi, 2014).

  • Anticancer Potential : Novel allylthioaralkylthiopyridazines, derivatives of 4,5-dimethylpyridazine-3,6-diol, demonstrated significant antiproliferative activities against breast cancer (MCF-7) and hepatocarcinoma (Hep3B) cells. These findings indicate their potential as chemotherapy agents for carcinomas (Park, Kim, & Park, 2015).

  • Metallic Grid Formation : 4,5-Dimethylpyridazine-3,6-diol derivatives were used to create [2 x 2] metallic grids with Cu(I) centers. These grids exhibited unique properties such as anion encapsulation and were studied for their behavior in solution (Manzano et al., 2008).

Safety And Hazards

The safety data sheet indicates that 4,5-Dimethylpyridazine-3,6-diol may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and respiratory irritation . Protective measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

properties

IUPAC Name

4,5-dimethyl-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-4(2)6(10)8-7-5(3)9/h1-2H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFHLLQTPRTMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973074
Record name 4,5-Dimethylpyridazine-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylpyridazine-3,6-diol

CAS RN

5754-17-6
Record name 5754-17-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dimethylpyridazine-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine dihydrochloride (83.6 g) was dissolved in water (20 ml) and heated to 100° C., and 3,4-dimethylfuran-2,5-dione (100.4 g) was introduced while stirring. Then the mixture was heated to reflux for 3 h. Subsequently, the precipitate formed was filtered off with suction, washed with water and dried. The residue was suspended in EA (2 l), filtered off with suction and dried. 69.7 g of the title compound were obtained. LC-MS rt: 0.19 min[M+H]+: 141.1 (met. b)
Quantity
83.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrazine hydrochloride (58 g, 552 mmol) is dissolved in hot water (300 mL) and dimethyl maleic anhydride (58 g, 460 mmol) is added in portions and the suspension stirred at reflux for 16 h. The suspension is cooled down to room temperature and the precipitate is filtered, washed with water and dried at 40° C. under vacuum to yield 4,5-dimethyl-1,2-dihydro-pyridazine-3,6-dione (36) (64 g, 99%).
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kubendiran, J Raguraman, S Kamil… - Asian Journal of …, 2011 - indianjournals.com
A simple and efficient experimental procedure for the synthesis of novel pyridazinone derivatives containing 5-mercaptoTetrazole moiety was developed in the presence of several Aryl/…
Number of citations: 5 www.indianjournals.com

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